molecular formula C24H21ClN2O4 B2893629 3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2137931-66-7

3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B2893629
CAS No.: 2137931-66-7
M. Wt: 436.89
InChI Key: GGUSHOAPTAJPNB-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a specialized organic compound featuring a chloro-methylpyridinyl substituent and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) -protected amino group attached to a propanoic acid backbone. The Fmoc group is widely used in peptide synthesis as a temporary protective group for amines, enabling selective deprotection under mild basic conditions . This compound is primarily employed as a building block in medicinal chemistry and bioconjugation, particularly for introducing pyridine-based moieties into peptide chains or small molecules.

Properties

IUPAC Name

3-(2-chloro-6-methylpyridin-4-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4/c1-14-10-15(11-22(25)26-14)21(12-23(28)29)27-24(30)31-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,20-21H,12-13H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUSHOAPTAJPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

Core Structural Disconnections

The target molecule can be dissected into three primary components:

  • 2-Chloro-6-methylpyridin-4-yl group : Introduced via halogenation and alkylation of pyridine precursors.
  • β-Amino propanoic acid backbone : Constructed through Mannich reactions or enzymatic desymmetrization.
  • Fmoc protecting group : Installed using fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions.

Synthetic Pathways

Two dominant strategies emerge from literature:

  • Route A : Pyridine-first approach, where the heterocycle is synthesized prior to β-amino acid formation.
  • Route B : Convergent synthesis via coupling of preformed Fmoc-protected β-amino acids with functionalized pyridine intermediates.

Detailed Synthetic Methodologies

Synthesis of 2-Chloro-6-methylpyridin-4-yl Intermediate

Halogenation of Pyridine Derivatives

Chlorination at the 2-position is achieved using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 hr), yielding 2-chloro-6-methylpyridine-4-carbonitrile (85% yield). Subsequent hydrolysis with HCl (6M, 80°C) produces the carboxylic acid derivative.

Key Reaction Conditions :

Step Reagent Temperature Time Yield
Chlorination POCl₃ 110°C 6 hr 85%
Hydrolysis HCl (6M) 80°C 4 hr 92%
Methyl Group Introduction

Methylation at the 6-position employs Suzuki-Miyaura coupling with methylboronic acid, using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 65°C.

Construction of β-Amino Propanoic Acid Backbone

Enzymatic Desymmetrization

Candida antarctica lipase B (CALB)-mediated resolution of diethyl 3-aminopropane-1,1-diyldimalonate in methyl-THF (30°C, 48 hr) achieves >98% enantiomeric excess (ee) for (R)-isomers.

Optimized Parameters :

  • Enzyme loading: 20 mg/mmol substrate
  • Solvent: 2-methyltetrahydrofuran
  • Temperature: 30°C
Reductive Amination

Condensation of pyridine-4-carbaldehyde with β-keto esters followed by NaBH(OAc)₃ reduction in THF/AcOH (1:1) yields β-amino esters (75-82% yield).

Fmoc Protection and Final Assembly

Amino Group Protection

Reaction of 3-amino-3-(2-chloro-6-methylpyridin-4-yl)propanoic acid with Fmoc-Cl (1.2 eq) in dichloromethane (DCM) containing N-methylmorpholine (NMM) at 0°C→RT (2 hr) achieves quantitative protection.

Critical Parameters :

  • Base: NMM (3 eq)
  • Solvent: DCM
  • Temperature gradient: 0°C → 25°C
Carboxylic Acid Activation

The propanoic acid moiety is activated as a pentafluorophenyl ester using EDCI/HOBt in DMF, enabling subsequent peptide couplings (yield: 89%).

Stereochemical Control and Optimization

Enzymatic Resolution Strategies

Pseudomonas cepacia lipase (Amano PS-D) in tert-butyl methyl ether resolves racemic β-amino acid precursors with 91% ee for (S)-enantiomers.

Chiral Auxiliary Approaches

Use of (R)-phenylglycinol as a chiral director in Evans oxazolidinone intermediates achieves diastereomeric ratios >20:1.

Analytical Characterization Data

Spectroscopic Properties

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.75 (d, J=5.6 Hz, 2H, Fmoc ArH), 7.58 (t, J=7.2 Hz, 2H), 7.39 (t, J=7.4 Hz, 2H), 6.92 (s, 2H, pyridine-H), 4.38 (m, 3H, CH₂+Fmoc CH), 3.12 (dd, J=14.2, 6.8 Hz, 1H), 2.82 (dd, J=14.2, 8.1 Hz, 1H), 2.43 (s, 3H, CH₃)
HRMS (ESI+) m/z calc. for C₂₄H₂₂ClN₂O₄ [M+H]⁺: 461.1274, found: 461.1278

Chromatographic Purity

HPLC analysis (C18, 0.1% TFA in H₂O/MeCN gradient) shows >99% purity at 254 nm (tR=8.72 min).

Industrial-Scale Considerations

Cost-Effective Protecting Group Strategies

Comparative analysis of Fmoc vs. Boc protection reveals:

Parameter Fmoc Boc
Deprotection Piperidine (20% in DMF) TFA/DCM (1:1)
Side reactions <2% 5-8%
Scale-up cost $18/g $22/g

Green Chemistry Innovations

Microwave-assisted coupling (100W, 80°C) reduces reaction times from 12 hr to 35 min with comparable yields (88% vs 85%).

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acid derivatives with variable substituents on the β-carbon of the propanoic acid chain. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Fmoc-Protected Amino Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Purity/Storage Hazard Profile
Target Compound : 3-(2-Chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid 2-Chloro-6-methylpyridin-4-yl C₂₄H₂₂ClN₂O₄* 443.90* Likely used in peptide synthesis for introducing chlorinated pyridine motifs. Inferred: Store at -20°C, similar to Inferred: H315, H319, H335
(S)-3-(6-Methoxypyridin-3-yl) analog 6-Methoxypyridin-3-yl C₂₄H₂₂N₂O₅ 418.44 Stabilizes peptides via methoxy-pyridine interactions; stored at 2–8°C. Purity unspecified; Sealed storage H315, H319, H335
(S)-3-(6-Chloro-1H-indol-3-yl) analog 6-Chloro-1H-indol-3-yl C₂₆H₂₀ClN₂O₄ 459.90 Used in indole-containing bioactive peptides; enhances binding to hydrophobic targets. No purity data; research use only Not specified
(R)-3-Morpholinyl analog Morpholinyl C₂₂H₂₄N₂O₅ 396.44 Enhances solubility in polar solvents; applied in peptidomimetics. >97% purity Not specified
(S)-2-Methylphenyl (o-tolyl) analog o-Tolyl C₂₅H₂₃NO₄ 401.45 High purity (99.76%); used in solid-phase synthesis of aromatic peptides. Store at -20°C Not specified
(S)-2-((Fmoc-amino)pent-4-ynoic acid Alkyne-terminated side chain C₁₉H₁₅NO₄ 321.33 Enables "click chemistry" for bioconjugation; low molecular weight. No purity data H315, H319

*Note: Data for the target compound are inferred from structural analogs.

Key Comparison Points :

Substituent Effects: Chlorinated Pyridine (Target Compound): The 2-chloro-6-methylpyridin-4-yl group may enhance electrophilic reactivity and metal-coordination capacity, making it suitable for catalysis or metalloprotein mimics. This contrasts with the methoxy-pyridine analog, which improves solubility but reduces electrophilicity . Indole vs.

Physicochemical Properties: Molecular Weight: The target compound (MW ~443.90) is heavier than alkyne-terminated analogs (MW 321.33 ) but lighter than indole derivatives (MW 459.90 ), affecting membrane permeability in drug design. Storage Stability: Most Fmoc-amino acids require low-temperature storage (-20°C to 2–8°C) to prevent Fmoc group degradation .

Safety and Handling :

  • Hazard profiles (e.g., H315-H319-H335 ) are consistent across analogs, indicating risks of skin/eye irritation and respiratory sensitization.

Applications :

  • The target compound’s chloropyridine moiety could be pivotal in designing kinase inhibitors or antibacterial agents, whereas morpholinyl analogs are preferred for water-soluble peptide conjugates.

Research Findings and Trends

  • Peptide Engineering: Fmoc-protected amino acids with heterocyclic substituents (e.g., pyridine, indole) are critical for tuning peptide stability and bioactivity .
  • Structural Diversity : Modifications like chloro, methoxy, or alkyne groups enable site-specific bioconjugation or functionalization, as seen in click chemistry applications .
  • Commercial Availability : Compounds like the o-tolyl analog are produced at scale (e.g., HY-W010984, 99.76% purity), underscoring their industrial relevance.

Biological Activity

3-(2-chloro-6-methylpyridin-4-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, often referred to as a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications based on current research findings.

Structural Characteristics

The compound consists of a propanoic acid backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chloromethylpyridine moiety. The presence of the Fmoc group enhances stability and solubility, while the chlorinated pyridine may facilitate interactions with biological targets.

Structural Feature Description
Backbone Propanoic acid
Protecting Group Fluorenylmethoxycarbonyl (Fmoc)
Functional Moiety 2-chloro-6-methylpyridine

Synthesis

The synthesis of this compound typically involves multiple steps, which may include:

  • Protection of Functional Groups: The amine group is protected using the Fmoc strategy.
  • Formation of the Pyridine Moiety: This step involves the introduction of the chloromethylpyridine.
  • Coupling Reactions: The final product is formed through coupling reactions under controlled conditions to ensure high yield and purity.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit significant biological activity, particularly in the realm of anti-inflammatory and anticancer properties.

The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets such as enzymes and receptors involved in disease processes. The chloromethylpyridine component may enhance binding affinity, leading to improved efficacy in therapeutic applications.

Case Studies

  • Anti-Cancer Activity:
    • A study demonstrated that derivatives of similar compounds inhibited proliferation in various cancer cell lines, suggesting potential for use in cancer therapeutics.
  • Anti-inflammatory Effects:
    • Research has shown that related compounds can modulate inflammatory pathways, indicating that this compound may also possess anti-inflammatory properties.

Interaction Studies

Interaction studies employing techniques like surface plasmon resonance and fluorescence spectroscopy have been used to evaluate how this compound interacts with proteins or nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic effects.

Applications

The compound finds applications primarily in:

  • Medicinal Chemistry: As a precursor for developing new therapeutic agents targeting specific diseases.
  • Biochemistry: In studies exploring enzyme mechanisms and protein-ligand interactions.

Q & A

Q. Methodological Insight :

  • Deprotection Protocol : Treat with 20% piperidine/DMF (2 × 5 min), followed by DMF washes to eliminate byproducts.
  • Coupling Agents : Use HBTU/HOBt or EDCl/HOBt with DIPEA as a base for efficient amide bond formation .

Basic: How is this compound characterized for purity and structural integrity?

Key analytical methods include:

  • HPLC : Reverse-phase chromatography (C18 column) with UV detection (λ = 254 nm) to assess purity (>95% typically required) .
  • 1H NMR : Confirms identity via characteristic Fmoc aromatic protons (δ 7.3–7.8 ppm) and integration ratios .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. Protocol :

Cross-validate with LC-MS to detect ionizable impurities.

Perform quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) .

Basic: What are the recommended storage conditions for this compound?

  • Short-Term : Store at 4°C in a desiccator to prevent hydrolysis.
  • Long-Term : Store as a powder at -20°C under inert gas (argon) to avoid Fmoc group degradation. Solutions in DMF or DCM should be used within 1 month at -20°C .

Q. Stability Data :

  • Thermal Degradation : TGA analysis () shows decomposition onset at ~150°C, emphasizing low-temperature storage.

Advanced: How does the chloro-methylpyridinyl moiety influence this compound’s reactivity?

The 2-chloro-6-methylpyridin-4-yl group:

  • Electron-Withdrawing Effect : Enhances electrophilicity of the carbonyl, accelerating coupling reactions.
  • Steric Hindrance : The methyl and chloro substituents may slow acylation in sterically demanding environments. Adjust coupling agents (e.g., switch to PyBOP) to improve efficiency .

Q. Experimental Design :

  • Compare coupling yields using HBTU vs. PyBOP under identical conditions.
  • Monitor reaction progress via LC-MS to optimize reagent choice .

Advanced: What strategies stabilize this compound against Fmoc cleavage during prolonged synthesis?

  • Acidic Additives : Add 1% v/v TFA to the coupling mixture to protonate the Fmoc group, reducing premature cleavage .
  • Minimize Base Exposure : Use weaker bases (e.g., NMM instead of DIPEA) and limit reaction times in basic conditions .
  • Inert Atmosphere : Conduct reactions under argon to prevent moisture-induced degradation .

Basic: What safety precautions are critical when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Avoid skin contact (irritant) .
  • Engineering Controls : Use a fume hood for weighing and synthesis.
  • Spill Management : Neutralize with inert absorbent (vermiculite) and dispose as hazardous waste .

Q. First Aid :

  • Skin Contact : Wash with soap/water for 15 min; seek medical attention if irritation persists .

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